molecular formula C11H9BrN4O B2385565 3-amino-6-bromo-N-phenylpyrazine-2-carboxamide CAS No. 36204-92-9

3-amino-6-bromo-N-phenylpyrazine-2-carboxamide

Cat. No. B2385565
Key on ui cas rn: 36204-92-9
M. Wt: 293.124
InChI Key: UJCAMIUFQVHBFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08841308B2

Procedure details

A mixture of 3-amino-6-bromo-pyrazine-2-carboxylic acid (3.5 g, 16.05 mmol), 1,1′-carbonyldiimidazole (5.205 g, 32.10 mmol), DIPEA (2.282 g, 3.075 mL, 17.66 mmol) and DMAP (98.04 mg, 0.8025 mmol) were combined in DMSO (131.2 mL) and stirred for 30 min. Aniline (1.495 g, 1.463 mL, 16.05 mmol) was then added and the resulting solution stirred at RT for 18 hours. After this time water was added and the product collected by filtration to give a brown powder (3.5 g, 74% Yield).
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
5.205 g
Type
reactant
Reaction Step One
Name
Quantity
3.075 mL
Type
reactant
Reaction Step One
Name
Quantity
98.04 mg
Type
catalyst
Reaction Step One
Quantity
1.463 mL
Type
reactant
Reaction Step Two
Name
Quantity
131.2 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
74%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:3]([C:9]([OH:11])=O)=[N:4][C:5]([Br:8])=[CH:6][N:7]=1.C(N1C=CN=C1)(N1C=CN=C1)=O.CCN(C(C)C)C(C)C.[NH2:33][C:34]1[CH:39]=[CH:38][CH:37]=[CH:36][CH:35]=1>CN(C1C=CN=CC=1)C.CS(C)=O.O>[NH2:1][C:2]1[C:3]([C:9]([NH:33][C:34]2[CH:39]=[CH:38][CH:37]=[CH:36][CH:35]=2)=[O:11])=[N:4][C:5]([Br:8])=[CH:6][N:7]=1

Inputs

Step One
Name
Quantity
3.5 g
Type
reactant
Smiles
NC=1C(=NC(=CN1)Br)C(=O)O
Name
Quantity
5.205 g
Type
reactant
Smiles
C(=O)(N1C=NC=C1)N1C=NC=C1
Name
Quantity
3.075 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
98.04 mg
Type
catalyst
Smiles
CN(C)C=1C=CN=CC1
Step Two
Name
Quantity
1.463 mL
Type
reactant
Smiles
NC1=CC=CC=C1
Step Three
Name
Quantity
131.2 mL
Type
solvent
Smiles
CS(=O)C
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the resulting solution stirred at RT for 18 hours
Duration
18 h
FILTRATION
Type
FILTRATION
Details
the product collected by filtration

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
NC=1C(=NC(=CN1)Br)C(=O)NC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 3.5 g
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 74.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.